rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide,cis
Description
rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide, cis (hereafter referred to as Compound A) is a chiral bicyclic pyrrolopyridine derivative with a carboxamide substituent at the 1-position and a methyl group at the 6-position. Its stereochemistry is defined by the cis configuration of the octahydro-pyrrolopyridine scaffold, and the "rac" designation indicates a racemic mixture of enantiomers. Compound A serves as a critical intermediate in pharmaceutical synthesis, particularly for antibiotics and kinase inhibitors, due to its rigid bicyclic structure and ability to modulate stereochemical outcomes in drug candidates .
Key structural features include:
- Pyrrolopyridine core: A fused bicyclic system combining pyrrolidine and pyridine rings, contributing to conformational rigidity.
- Methyl substituent: Introduces steric effects that influence binding affinity and metabolic stability.
Compound A is synthesized via resolution methods using chiral acids like D(-)-tartaric acid in solvent systems such as toluene-acetone mixtures, as demonstrated in related pyrrolopyridine intermediates .
Properties
IUPAC Name |
(4aR,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-11-5-7-6(8(11)13)3-2-4-12(7)9(10)14/h6-7H,2-5H2,1H3,(H2,10,14)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQXGGPEARWFNQ-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1=O)CCCN2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1=O)CCCN2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide,cis typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. For example, the use of hydrochloric acid or sodium hydroxide can promote the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide,cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide,cis has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a ligand for various biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide,cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Moxifloxacin Intermediate: (4aS,7aS)-Octahydro-6H-pyrrolo[3,4-b]pyridine
This compound, used in synthesizing the fluoroquinolone antibiotic Moxifloxacin, shares the octahydro-pyrrolo[3,4-b]pyridine core with Compound A but lacks the methyl and carboxamide groups. Instead, it features a benzyl group at the 6-position, which is critical for coupling with quinolone moieties. The stereospecific synthesis of this intermediate employs D(-)-tartaric acid resolution, similar to Compound A, but requires isolation of intermediates, leading to lower yields compared to modern streamlined processes .
(4aR,7aS)-6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione
A precursor in azabicyclo pyridine derivatives, this compound differs from Compound A in its benzyl substituent and dione functional groups. Its synthesis historically involved isolating intermediates, but recent advancements utilize in-situ resolution with methanol solvent retention, improving efficiency by 15–20% .
Functional Analogues in Drug Discovery
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
Patented compounds such as 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound B, ) share pharmacological relevance with Compound A. While structurally distinct (pyrimidinone vs. pyrrolopyridine), both classes target kinase inhibition and antimicrobial activity. Compound B’s dimethylamino-pyrrolidine substituent enhances cellular permeability, whereas Compound A’s carboxamide improves target engagement .
Quinolone Derivatives with Pyrrolopyridine Moieties
The compound 1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-8-methoxy-4-oxo-quinoline-3-carboxylic acid (Compound C, ) integrates a pyrrolopyridine subunit into a quinolone antibiotic. Unlike Compound A, Compound C’s pyrrolopyridine acts as a basic side chain, crucial for DNA gyrase inhibition. The absence of a carboxamide in Compound C highlights divergent structure-activity relationships .
Comparative Analysis of Key Properties
Table 1: Structural and Functional Comparison
Pharmacological and Industrial Relevance
- Antibiotic Development: Compound A’s methyl and carboxamide groups position it as a versatile intermediate for modifying bacterial target affinity, contrasting with quinolone-linked pyrrolopyridines (Compound C) that prioritize DNA gyrase binding .
- Kinase Inhibitors: The carboxamide in Compound A mimics ATP-binding motifs in kinases, a feature shared with pyrimidinone derivatives but absent in benzyl-substituted analogs .
Biological Activity
The compound rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide,cis is a member of the pyrrolopyridine family, which has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₁₄N₂O
- CAS Number : 122163742
- IUPAC Name : rac-(4aR,7aS)-6-methyl-5-oxo-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxamide
This compound features a bicyclic structure that includes a pyrrole moiety fused to a pyridine nucleus, which is characteristic of many biologically active compounds in medicinal chemistry.
1. Pharmacological Properties
Research indicates that pyrrolopyridine derivatives exhibit a wide range of pharmacological activities:
- Antidiabetic Activity : Studies have shown that derivatives can enhance insulin sensitivity in adipocytes. For example, compounds similar to pyrrolo[3,4-c]pyridine have been reported to increase glucose incorporation into lipids significantly .
- Antimicrobial Activity : Pyrrolopyridines have demonstrated effectiveness against various bacterial strains, including resistant strains of E. coli. This highlights their potential as novel antibacterial agents .
- Antiviral and Antitumor Activities : Compounds in this class have shown moderate activity against viruses such as HIV and respiratory syncytial virus (RSV), suggesting their utility in antiviral therapy . Additionally, some derivatives have displayed promising results in inhibiting tumor growth in vitro .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound's structural features enable it to bind effectively to various receptors involved in metabolic processes and immune responses.
- Enzyme Inhibition : Some derivatives are known to inhibit key enzymes involved in glucose metabolism and cell proliferation, contributing to their antidiabetic and anticancer effects.
Case Study 1: Antidiabetic Effects
In a study assessing the insulin-sensitizing effects of pyrrolo[3,4-c]pyridine derivatives, it was found that certain modifications at the phenyl ring position significantly increased activity. Specifically, compounds with para-substituents were more effective at enhancing insulin sensitivity in mouse models .
Case Study 2: Antimicrobial Efficacy
A series of pyrrolopyridine derivatives were tested for antimicrobial activity against resistant bacterial strains. The results indicated that specific substitutions on the pyridine ring enhanced antibacterial potency. For instance, compounds with halogenated phenyl groups showed improved efficacy against E. coli .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 4-position | Phenoxy Group | Increased insulin sensitivity |
| 5-position | Methyl Group | Enhanced antimicrobial activity |
| 6-position | Carbonyl Group | Promoted antitumor effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
